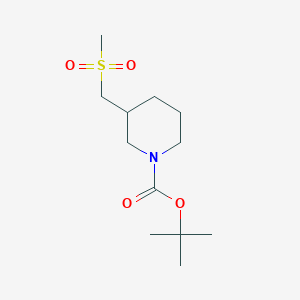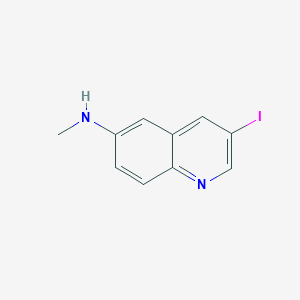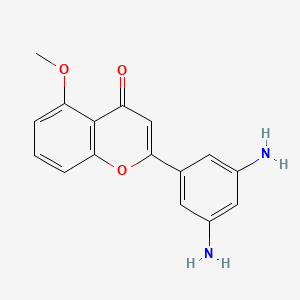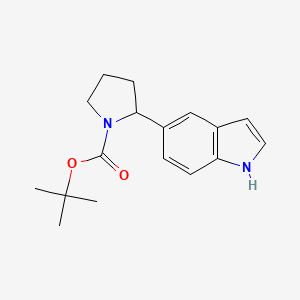
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-((Méthylsulfonyl)méthyl)pipéridine-1-carboxylate de tert-butyle est un composé organique synthétique qui présente un cycle pipéridine, une structure hétérocyclique courante que l’on retrouve dans de nombreux composés biologiquement actifs. La présence d’un groupe tert-butyle et d’un groupe méthylsulfonyle améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications chimiques et pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-((Méthylsulfonyl)méthyl)pipéridine-1-carboxylate de tert-butyle implique généralement la réaction de dérivés de la pipéridine avec le chloroformate de tert-butyle et le chlorure de méthylsulfonyle. La réaction est effectuée dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Le processus implique :
Formation de l’intermédiaire pipéridine : La pipéridine est mise en réaction avec le chloroformate de tert-butyle en présence d’une base telle que la triéthylamine pour former le tert-butyle pipéridine-1-carboxylate.
Introduction du groupe méthylsulfonyle : L’intermédiaire est ensuite mis en réaction avec le chlorure de méthylsulfonyle en présence d’une base pour introduire le groupe méthylsulfonyle à la position souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et la sécurité environnementale. Des réacteurs à grande échelle et des systèmes automatisés sont utilisés pour contrôler les conditions réactionnelles et garantir une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-((Méthylsulfonyl)méthyl)pipéridine-1-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe méthylsulfonyle peut être déplacé par des nucléophiles, ce qui permet une fonctionnalisation supplémentaire de la molécule.
Hydrolyse : Le groupe tert-butyle peut être clivé en milieu acide pour révéler une fonctionnalité acide carboxylique.
Réactifs et conditions courants
Nucléophiles : Utilisés dans les réactions de substitution pour remplacer le groupe méthylsulfonyle.
Acides : Utilisés dans les réactions d’hydrolyse pour éliminer le groupe tert-butyle.
Principaux produits
Dérivés pipéridine substitués : Formés par des réactions de substitution.
Acides carboxyliques : Formés par des réactions d’hydrolyse.
Applications de la recherche scientifique
Le 3-((Méthylsulfonyl)méthyl)pipéridine-1-carboxylate de tert-butyle est utilisé dans diverses applications de recherche scientifique, notamment :
Découverte de médicaments : En tant qu’échafaudage pour le développement de nouveaux produits pharmaceutiques.
Synthèse organique : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Catalyse : Utilisé dans les processus catalytiques pour améliorer les vitesses de réaction et la sélectivité.
Applications De Recherche Scientifique
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Drug Discovery: As a scaffold for the development of new pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis: Used in catalytic processes to enhance reaction rates and selectivity.
Mécanisme D'action
Le mécanisme d’action spécifique du 3-((Méthylsulfonyl)méthyl)pipéridine-1-carboxylate de tert-butyle n’est pas bien documenté. La présence du groupe méthylsulfonyle suggère qu’il pourrait jouer un rôle dans la livraison ciblée ou la libération contrôlée d’une molécule médicamenteuse. La réactivité et les groupes fonctionnels du composé peuvent interagir avec les cibles moléculaires et les voies impliquées dans divers processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-((Méthylsulfonyl)oxy)pipéridine-1-carboxylate de tert-butyle : Structure similaire, mais avec le groupe méthylsulfonyle à une position différente.
3-((Méthylsulfonyl)oxy)azétidine-1-carboxylate de tert-butyle : Contient un cycle azétidine au lieu d’un cycle pipéridine.
Unicité
Le 3-((Méthylsulfonyl)méthyl)pipéridine-1-carboxylate de tert-butyle est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes tert-butyle et méthylsulfonyle. Cette combinaison de groupes fonctionnels confère des propriétés de réactivité et de solubilité distinctes, ce qui le rend précieux pour des applications spécifiques dans la découverte de médicaments et la synthèse organique.
Propriétés
IUPAC Name |
tert-butyl 3-(methylsulfonylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-6-10(8-13)9-18(4,15)16/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYQQYXAHBTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)




![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)





![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
